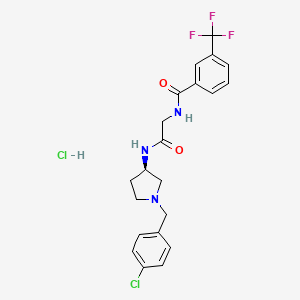
Buparlisib hydrochloride
Overview
Description
Mechanism of Action
Mode of Action
Buparlisib binds to the ATP-binding pocket of PI3Ks, preventing their activation. This inhibition blocks the downstream signaling of the PI3K/AKT/mTOR pathway, which is vital for cell growth and survival. The disruption of this pathway leads to reduced cell proliferation and increased apoptosis (programmed cell death) in cancer cells .
Biochemical Pathways
The primary pathway affected by Buparlisib is the PI3K/AKT/mTOR pathway . Inhibition of PI3K leads to decreased phosphorylation of AKT, which in turn reduces the activation of mTOR. This cascade effect results in the downregulation of protein synthesis, cell growth, and survival signals. Additionally, Buparlisib’s action can affect other pathways interconnected with PI3K/AKT/mTOR, such as those involving cell cycle regulation and apoptosis .
Pharmacokinetics
Buparlisib is orally bioavailable and exhibits good absorption. It has a moderate volume of distribution and is extensively metabolized in the liver, primarily by CYP3A4. The compound has a half-life that supports once-daily dosing. Its metabolites are excreted mainly via the urine. The pharmacokinetic profile of Buparlisib ensures adequate bioavailability and systemic exposure to exert its therapeutic effects .
Result of Action
At the molecular level, Buparlisib’s inhibition of PI3K leads to decreased phosphorylation of downstream targets such as AKT and mTOR. This results in reduced cell proliferation and increased apoptosis. At the cellular level, these molecular changes translate to inhibited tumor growth and potential tumor regression. Clinically, Buparlisib has shown efficacy in various cancer types, particularly those with aberrant PI3K pathway activation .
Action Environment
The efficacy and stability of Buparlisib can be influenced by several environmental factors. For instance, the presence of food can affect its absorption, and co-administration with CYP3A4 inhibitors or inducers can alter its metabolism. Additionally, the tumor microenvironment, including factors like hypoxia and pH, can impact the drug’s action. Understanding these factors is crucial for optimizing Buparlisib’s therapeutic potential .
Buparlisib hydrochloride represents a promising therapeutic agent targeting the PI3K pathway, offering potential benefits in the treatment of various cancers with dysregulated PI3K signaling.
Biochemical Analysis
Biochemical Properties
Buparlisib hydrochloride selectively inhibits four isomers of PI3K, namely PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ . It achieves this by competitively binding the lipid kinase domain on adenosine 5’-triphosphate (ATP), thereby playing a crucial role in inhibiting proliferation, promoting apoptosis, and blocking angiogenesis, predominantly by antagonizing the PI3K/AKT pathway .
Cellular Effects
This compound has demonstrated effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been associated with prolonged stable disease (SD) in a small subset of patients with triple-negative breast cancer . Downmodulation of key nodes in the PI3K pathway was observed in patients who achieved SD .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It selectively inhibits four isomers of PI3K by competitively binding the lipid kinase domain on ATP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the PI3K pathway . It interacts with enzymes or cofactors in this pathway and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Buparlisib Hydrochloride involves multiple steps, starting with the preparation of the core pyridinylpyrimidine structure. The key steps include:
Formation of the Pyridinylpyrimidine Core: This involves the reaction of 2,6-bis(morpholin-4-yl)pyrimidine with 4-chloro-3-nitropyridine in the presence of a base.
Reduction of the Nitro Group: The nitro group is reduced to an amine using a suitable reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Buparlisib Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group in the intermediate stages can be reduced to an amine.
Substitution: The trifluoromethyl group is introduced via nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere is commonly used.
Substitution: Trifluoromethylating agents such as trifluoromethyl iodide are used.
Major Products: The major product formed from these reactions is this compound itself, with high purity achieved through careful control of reaction conditions and purification steps .
Scientific Research Applications
Buparlisib Hydrochloride has been extensively studied for its potential in cancer treatment. Its applications include:
Chemistry: Used as a tool compound to study PI3K signaling pathways.
Biology: Investigated for its effects on cell proliferation, apoptosis, and angiogenesis.
Medicine: Under clinical trials for treating various cancers, including breast cancer and head and neck squamous cell carcinoma.
Industry: Potential use in developing targeted cancer therapies
Comparison with Similar Compounds
Pictilisib: Another PI3K inhibitor with similar mechanisms but different selectivity profiles.
Alpelisib: Specifically inhibits PI3Kα and is used in combination with other therapies for breast cancer.
Copanlisib: A PI3K inhibitor with activity against PI3Kα and PI3Kδ, used for treating certain types of lymphoma.
Uniqueness: Buparlisib Hydrochloride is unique due to its pan-class I PI3K inhibition, making it effective against multiple PI3K isomers. This broad inhibition profile allows it to target various cancer types, although it also results in a higher incidence of side effects compared to more selective inhibitors .
Properties
IUPAC Name |
5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O2.ClH/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27;/h9-11H,1-8H2,(H2,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPLYAXBXJXEID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClF3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50156980 | |
| Record name | Buparlisib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312445-63-8 | |
| Record name | Buparlisib hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312445638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buparlisib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BKM120-AAA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUPARLISIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/194LK4P5K1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)
![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)
![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)






![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)
